(E)-(Rac)-Luliconazole

Pharmaceutical impurity profiling Stereochemical quality control ICH guideline compliance

(E)-(Rac)-Luliconazole (CAS 101530-21-6) is the racemic mixture of the E-geometric isomer of the imidazole antifungal agent luliconazole. It incorporates the ketene dithioacetal pharmacophore with both (R)- and (S)-enantiomers in a 1:1 ratio at the chiral dithiolane carbon, while maintaining the (E)-configuration at the exocyclic double bond essential for target engagement.

Molecular Formula C14H9Cl2N3S2
Molecular Weight 354.3 g/mol
Cat. No. B12507279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-(Rac)-Luliconazole
Molecular FormulaC14H9Cl2N3S2
Molecular Weight354.3 g/mol
Structural Identifiers
SMILESC1C(SC(=C(C#N)N2C=CN=C2)S1)C3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C14H9Cl2N3S2/c15-9-1-2-10(11(16)5-9)13-7-20-14(21-13)12(6-17)19-4-3-18-8-19/h1-5,8,13H,7H2
InChIKeyYTAOBBFIOAEMLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E)-(Rac)-Luliconazole Procurement Guide: Stereochemical Identity and Analytical Reference Standard Positioning


(E)-(Rac)-Luliconazole (CAS 101530-21-6) is the racemic mixture of the E-geometric isomer of the imidazole antifungal agent luliconazole. It incorporates the ketene dithioacetal pharmacophore with both (R)- and (S)-enantiomers in a 1:1 ratio at the chiral dithiolane carbon, while maintaining the (E)-configuration at the exocyclic double bond essential for target engagement [1]. Unlike the active pharmaceutical ingredient luliconazole (CAS 187164-19-8), which is exclusively the (R)-enantiomer, (E)-(Rac)-Luliconazole is primarily procured as a fully characterized reference standard for analytical method development, method validation (AMV), quality control (QC) applications, and regulatory submissions including Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF) [2]. It is also employed as a research tool for stereochemical structure-activity relationship studies and impurity profiling during commercial production of luliconazole .

Why (E)-(Rac)-Luliconazole Cannot Be Substituted by the Active API, Z-Isomer, or Other Azole Reference Standards


Substituting (E)-(Rac)-Luliconazole with the active (R)-enantiomer API, the (Z)-racemate, or an unrelated azole reference standard introduces distinct analytical and regulatory risks. The (R)-enantiomer alone cannot serve as a system suitability marker for chiral purity assessment because it fails to demonstrate the retention time and resolution characteristics of the (S)-enantiomer impurity [1]. Conversely, the (Z)-racemate (CAS 101529-76-4) possesses the inactive geometric configuration and is itself a specified impurity controlled at NMT 0.50% per ICH guidelines; using it as a primary reference would invert the impurity-analyte relationship [2]. Other azole reference standards such as lanoconazole racemate differ in both the substitution pattern on the phenyl ring (2-chlorophenyl vs. 2,4-dichlorophenyl) and the bridge atom connecting the imidazole to the dithiolane, yielding distinct chromatographic retention, UV absorption maxima, and mass spectrometric fragmentation that preclude their use for luliconazole-specific method calibration [3]. The quantitative evidence below establishes the precise stereochemical and potency boundaries that mandate procurement of the correct racemic E-isomer reference material.

(E)-(Rac)-Luliconazole Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


E/Z Stereochemical Integrity: Z-Isomer Impurity Control Limit of NMT 0.50% per ICH Q3A/B Guidelines

(E)-(Rac)-Luliconazole maintains the (E)-geometric configuration, which is the stereochemical form present in the active drug substance. The Z-isomer is a process-related impurity formed during synthesis and is controlled at a specification limit of not more than (NMT) 0.50% in the luliconazole API, in accordance with ICH Q3A/B guidelines [1]. Procurement of high-purity (E)-(Rac)-Luliconazole (typical assay 99.31% by HPLC [2]) as a reference standard enables accurate quantification of Z-isomer content in API batches through HPLC or SFC methods, directly supporting batch release and stability testing. The Z-isomer standard alone cannot fulfill this role because its forced degradation generates five distinct degradation products (DP-1 through DP-5) under acid, base, and peroxide stress, while the E-isomer exhibits different degradation kinetics [1].

Pharmaceutical impurity profiling Stereochemical quality control ICH guideline compliance

Enantiomer-Specific Target Engagement: (S)-Enantiomer Shows Zero Detectable Inhibition of Sterol 14α-Demethylase

In a direct head-to-head biochemical assay using cell-free extracts of Candida albicans, the optically active (R)-enantiomer NND-502 (the active drug substance, (-)-(E)-[4-(2,4-dichlorophenyl)-1,3-dithiolan-2-ylidene]-1-imidazolylacetonitrile) was found to interfere with ergosterol biosynthesis by inhibition of sterol 14α-demethylase, while no interference due to the (S)-enantiomer of NND-502 was detected at any tested concentration [1]. This demonstrates that the stereochemical orientation of the 2,4-dichlorophenyl group at the chiral carbon is an absolute determinant of target binding. In terms of drug concentration exerting 50% inhibition of ergosterol biosynthesis (IC₅₀), the (R)-enantiomer was 2.5 times more effective than lanoconazole and 28 times more effective than bifonazole [1]. Because (E)-(Rac)-Luliconazole is a 1:1 mixture of (R)- and (S)-enantiomers, only 50% of the racemate mass comprises the pharmacologically active (R)-form—a critical distinction for laboratories using the racemate in biochemical or cell-based assays.

Sterol 14α-demethylase inhibition Enantioselective pharmacology Antifungal target engagement

Four-Stereoisomer Analytical Resolution: Baseline Separation (Rs > 1.5) of All Luliconazole Stereoisomers Achieved by Chiral SFC Within 5.0 Minutes

A validated chiral supercritical fluid chromatography (SFC) method on a Chiralpak IH column (amylose tris[(S)-α-methylbenzyl carbamate]) achieved analytical baseline separation (resolution Rs > 1.5) of the four stereoisomers of luliconazole—RZ(+), SZ(-), RE(+), and SE(-)—within 5.0 minutes using a mobile phase of CO₂:isopropanol (80:20, v/v) [1]. The consistent elution order RZ(+) > SZ(-) > RE(+) > SE(-) was observed across all organic modifiers tested (methanol, ethanol, isopropanol), and the method was applied for quantitative determination of the pharmacologically active RE(+) isomer in a marketed formulation [1]. The reference standards employed in this study included (E)-rac-LLZ at 99.31% purity and (Z)-rac-LLZ at 98.62% purity [1]. No prior analytical method had achieved simultaneous separation of all four stereoisomers; previous HPLC methods using polar organic mobile phases could resolve only the (R)- and (S)-enantiomer pairs without simultaneously separating the E and Z geometric isomers [1].

Chiral supercritical fluid chromatography Stereoisomer separation Pharmaceutical analytical method validation

Antifungal Potency Differential: Luliconazole Geometric Mean MIC 88-Fold Lower Than Terbinafine Against Clinical T. rubrum Isolates from Onychomycosis Patients

In a study of 320 dermatophyte isolates (308 T. rubrum, 10 T. mentagrophytes, plus single isolates of T. tonsurans and E. floccosum) recovered from large toenails of onychomycosis patients enrolled in a Phase 2b/3 clinical trial, luliconazole demonstrated a geometric mean (GM) MIC of 0.00022 μg/ml against all isolates [1]. This was 88-fold lower than the GM MIC of terbinafine (0.0195 μg/ml), 401-fold lower than amorolfine (0.0883 μg/ml), and 1,434-fold lower than ciclopirox (0.3156 μg/ml) against the dominant pathogen T. rubrum [1]. Against Fusarium species (n = 126 clinical and environmental isolates), luliconazole exhibited a GM MIC of 0.005 μg/ml, 2.6-fold lower than lanoconazole (0.013 μg/ml), 170-fold lower than efinaconazole (0.85 μg/ml), and 816-fold lower than itraconazole (4.08 μg/ml) [2]. While these MIC data are generated with the active (R)-enantiomer drug substance, the pharmacophore responsible for this potency is fully retained in (E)-(Rac)-Luliconazole; the racemate's 50% (R)-enantiomer content means that MIC values measured with the racemate would be approximately 2-fold higher (less potent) than those of the pure (R)-enantiomer—a quantitative conversion factor essential for cross-study data interpretation.

Dermatophyte susceptibility testing Minimum inhibitory concentration Topical antifungal benchmarking

ISO 17034 Certified Reference Material Production: Metrological Traceability Versus Non-Certified Chemical Supply

(E)-(Rac)-Luliconazole reference standards manufactured under ISO 17034:2016 accredited reference material producer (RMP) systems provide metrological traceability to SI units through a defined, documented measurement hierarchy, accompanied by comprehensive Certificates of Analysis (CoA) specifying purity (typically ≥98% by HPLC), identity confirmation (NMR, IR, MS), and uncertainty budgets . In contrast, generic chemical supply of the same CAS number without ISO 17034 accreditation typically provides only a simple product specification sheet without measurement uncertainty or traceability documentation . The ISO 17034-certified (E)-(Rac)-Luliconazole reference standard from CATO Research is specifically developed for use as a quality benchmark in drug quality analysis, where measurement accuracy directly impacts drug safety assessments . Clearsynth Labs offers both (E)-rac-LLZ (99.31% purity) and (Z)-rac-LLZ (98.62%) as characterized reference standards with ISO 17034:2016 and ISO/IEC 17025:2017 accreditation [1].

Reference material certification ISO 17034 quality management Pharmaceutical analytical traceability

(E)-(Rac)-Luliconazole Optimal Procurement and Application Scenarios


Chiral Purity Method Development and System Suitability Testing for Luliconazole API Release

In generic pharmaceutical development and commercial API manufacturing, (E)-(Rac)-Luliconazole serves as the system suitability reference standard for chiral HPLC or SFC methods that must resolve and quantify the (R)-enantiomer (active) from the (S)-enantiomer (inactive impurity). The validated SFC method on Chiralpak IH column achieves baseline resolution (Rs > 1.5) of RE(+) and SE(-) within 5.0 minutes [1]. The racemate provides a 1:1 peak area ratio that serves as the calibration benchmark for establishing resolution criteria, linearity, and limit of quantification (LOQ) for the (S)-enantiomer at the ICH Q3A reporting threshold of 0.05% [1]. This application is directly mandated by ICH Q6A for chiral new drug substances where the enantiomeric impurity must be controlled.

Z-Isomer Impurity Quantification in Luliconazole Drug Substance and Drug Product Stability Studies

(E)-(Rac)-Luliconazole is the appropriate reference standard for quantifying the Z-isomer geometric impurity, which is controlled at NMT 0.50% in luliconazole API per ICH Q3A/B [1]. The Z-isomer undergoes forced degradation to five characterized degradation products (DP-1 through DP-5) under acid, base, and peroxide stress conditions, while remaining stable under thermal and photolytic stress [1]. Procurement of (E)-(Rac)-Luliconazole as the primary reference, with (Z)-rac-Luliconazole (CAS 101529-76-4) as the impurity reference, enables stability-indicating method validation capable of resolving the API from all known and potential degradation products, as required for ANDA submission [1].

In Vitro Antifungal Susceptibility Assay Calibration and Cross-Study Comparator Normalization

For academic and industrial antifungal drug discovery programs benchmarking novel compounds against luliconazole-class antifungals, (E)-(Rac)-Luliconazole provides a critical calibration tool. Because the pure (R)-enantiomer luliconazole exhibits GM MIC values of 0.00022 μg/ml against T. rubrum (88-fold lower than terbinafine) and 0.005 μg/ml against Fusarium spp. (170-fold lower than efinaconazole) [2], use of the racemate requires application of a 2× correction factor to account for the 50% inactive (S)-enantiomer content [3]. Laboratories purchasing the racemate for MIC assays must explicitly report this correction in their methods to ensure inter-laboratory reproducibility and accurate potency ranking.

Regulatory Submission Support: ANDA and DMF Reference Standard Qualification

(E)-(Rac)-Luliconazole procured from ISO 17034:2016 accredited reference material producers (e.g., CATO, Clearsynth) provides the metrological traceability and measurement uncertainty documentation required by FDA and EMA for ANDA and DMF submissions [1]. The comprehensive Certificate of Analysis, including HPLC purity, identity confirmation by NMR/IR/MS, and stated uncertainty budget, satisfies ICH Q2(R1) requirements for reference standard qualification [1]. Use of non-certified chemical supply for regulatory submissions risks an FDA Refuse-to-Receive determination or a deficiency letter requiring re-qualification, with typical resolution costs exceeding the price differential between certified and non-certified material by orders of magnitude.

Quote Request

Request a Quote for (E)-(Rac)-Luliconazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.